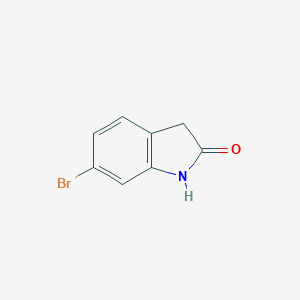

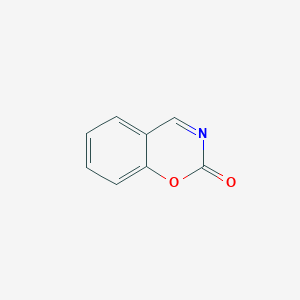

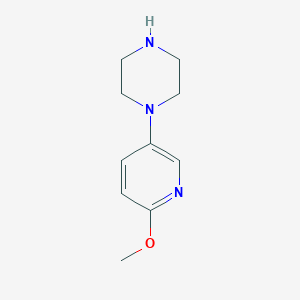

![molecular formula C8H8N2 B126961 2-甲基-1H-吡咯并[3,2-c]吡啶 CAS No. 113975-37-4](/img/structure/B126961.png)

2-甲基-1H-吡咯并[3,2-c]吡啶

描述

2-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that is part of a broader class of molecules known for their presence in various pharmaceuticals and organic materials. The structure of this compound includes a pyrrolopyridine core, which is a fused ring system combining a pyrrole ring and a pyridine ring. This core is of interest due to its potential biological activity and its utility in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been achieved through various methods. For instance, a practical synthesis of a key pharmaceutical intermediate closely related to 2-methyl-1H-pyrrolo[3,2-c]pyridine was described using a palladium-catalyzed cyanation/reduction sequence, which involved regioselective chlorination and selective monodechlorination steps . Another efficient synthesis method for a tetrahydro derivative of pyrrolopyridine was reported using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . Additionally, a one-step synthesis approach for pyridylpyrroles, which are structurally related to 2-methyl-1H-pyrrolo[3,2-c]pyridine, was developed from the condensation of 1,3-diones and 2-(aminomethyl)pyridine .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-methyl-1H-pyrrolo[3,2-c]pyridine has been studied using various techniques. For example, the crystal and molecular structure of a cycloplatinated indole derivative with a pyridine moiety was determined, showing a chelation to the metal via the pyridine nitrogen atom . Structural studies of N-substituted pyridinones, which share a pyridine ring with the compound of interest, were conducted using single-crystal X-ray diffraction, revealing details about bond lengths and angles .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine compounds has been explored in various contexts. For instance, a copper-mediated synthesis of terpyridine derivatives from a pyridylmethylketimine precursor involved a C-C bond-forming reaction . The reactivity of a cycloplatinated compound with neutral ligands such as CO and phenylacetylene was also studied, leading to the formation of various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-methyl-1H-pyrrolo[3,2-c]pyridine have been investigated. For example, a series of 3-hydroxy-2-methyl-4(1H)-pyridinones was prepared and studied by mass spectrometry, infrared, and proton NMR spectroscopies, highlighting the importance of hydrogen bonding to their solubility . The crystal structure of a pyrrolidine-2,5-dione derivative showed a supramolecular aggregation via cooperative H-bonded networks, which is relevant for understanding the solid-state properties of these compounds .

科学研究应用

Synthesis and Structural Analysis

Synthesis of Pyrrolopyridine Derivatives

The synthesis of various pyrrolopyridine derivatives, including 1-methyl and 1-benzyl derivatives, has been a significant area of study. These compounds are synthesized through multi-step chemical reactions, involving cyclization and aromatization processes (Bencková & Krutošíková, 1997).

Structural Characterization

X-ray structure determination has been used to confirm the expected pyrrolopyridine derivatives, providing insights into their molecular arrangement and interactions. This analysis is crucial for understanding the physical and chemical properties of these compounds (Chiaroni et al., 1994).

Biological and Pharmacological Activities

Antimicrobial and Antimycobacterial Properties

Some pyrrolopyridine derivatives exhibit significant antimicrobial and antimycobacterial activities. This includes effectiveness against various bacterial strains, such as S. aureus and Mycobacterium tuberculosis, highlighting their potential in developing new antimicrobial agents (Jose et al., 2017).

Inhibitory Activity on Gastric Acid Secretion

Certain 1H-pyrrolo[3,2-b]pyridines have been found to inhibit gastric acid secretion, indicating potential applications in treating conditions like acid reflux or peptic ulcers (Palmer et al., 2008).

Potential as c-Met Inhibitors

Novel pyrrolopyridine derivatives have been evaluated as c-Met inhibitors, which are crucial in cancer research due to the role of c-Met in tumor growth and metastasis. This highlights the potential of these compounds in developing new cancer therapies (Liu et al., 2016).

Chemical Properties and Reactions

Catalysis and Reaction Mechanisms

Studies have explored the use of pyrrolopyridine derivatives in various catalytic and chemical reactions, including aldol condensation and aza-addition reactions. These findings contribute to a deeper understanding of their reactivity and potential applications in synthetic chemistry (Zhang et al., 2017).

Degradation Mechanism Analysis

Research into the degradation mechanisms of pyrrolopyridine derivatives provides valuable insights into their stability and behavior under different conditions. This is crucial for their potential applications in pharmaceuticals and materials science (Muszalska, 2010).

安全和危害

属性

IUPAC Name |

2-methyl-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEAZIPYGNUYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554999 | |

| Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

113975-37-4 | |

| Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

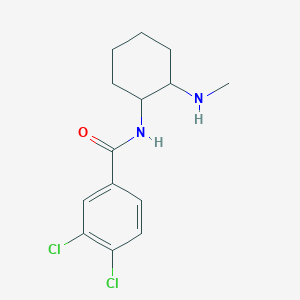

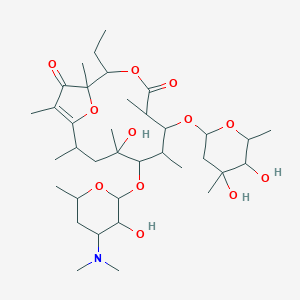

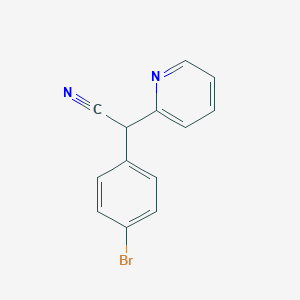

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)